4-(2-Trifluoromethylphenoxy)bromobenzene
Description
4-(2-Trifluoromethylphenoxy)bromobenzene is a brominated aromatic compound featuring a bromobenzene core substituted at the para position with a phenoxy group bearing a trifluoromethyl (-CF₃) group at its ortho position. This structure combines the electron-withdrawing effects of bromine and the trifluoromethyl group, which influence its chemical reactivity, physical properties, and metabolic behavior.
Properties
IUPAC Name |
1-bromo-4-[2-(trifluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHYIWCXLZMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Trifluoromethylphenoxy)bromobenzene can be synthesized through several methods. One common method involves the reaction of 2-trifluoromethylphenol with 4-bromophenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.
Another method involves the use of Suzuki-Miyaura coupling, where 2-trifluoromethylphenylboronic acid is coupled with 4-bromophenyl triflate in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are typically optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Trifluoromethylphenoxy)bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Products include 4-(2-trifluoromethylphenoxy)aniline or 4-(2-trifluoromethylphenoxy)thiophenol.
Oxidation: Products include quinone derivatives.
Reduction: Products include 4-(2-methylphenoxy)bromobenzene.
Scientific Research Applications
4-(2-Trifluoromethylphenoxy)bromobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique electronic properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(2-Trifluoromethylphenoxy)bromobenzene involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties to the molecule, affecting its reactivity and binding affinity to target sites. The phenoxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 4-(2-trifluoromethylphenoxy)bromobenzene with structurally related bromobenzene derivatives:
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in this compound strongly deactivates the aromatic ring, reducing its susceptibility to electrophilic substitution compared to methoxy-substituted analogs like 2,3,4-(trimethoxy)bromobenzene .
- Boiling Point Trends: Bulky substituents (e.g., trifluoromethylphenoxy) likely increase boiling points relative to smaller groups (e.g., methoxy or fluoro), but direct data is lacking.
- Density: The high density of 2,3,4-(trimethoxy)bromobenzene (1.291 g/mL) suggests that polar substituents enhance intermolecular interactions, a trend that may extend to the trifluoromethylphenoxy analog.
Metabolic Pathways and Toxicity
Bromobenzene derivatives often undergo cytochrome P450-mediated oxidation to form reactive epoxides and quinones, which contribute to hepatotoxicity . Substituents significantly alter these pathways:
- 3-Methylcholanthrene (3-MC) Induction : Enhances detoxification of bromobenzene epoxide via epoxide hydrolase, reducing toxicity .
- In contrast, 2,3,4-(trimethoxy)bromobenzene’s electron-donating methoxy groups could increase metabolic activation, though its detoxification via epoxide hydrolase (as seen in 3-MC-induced rats) might mitigate toxicity . Fluorine in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene may stabilize the compound against oxidation, altering metabolite profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
